MPP dihydrochloride
Description
Systematic Nomenclature and Molecular Formula
The compound 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride represents the complete systematic nomenclature according to International Union of Pure and Applied Chemistry conventions. This nomenclature precisely describes the molecular architecture, indicating the presence of two hydroxyphenyl groups at positions 1 and 3 of the pyrazole ring, a methyl group at position 4, and a complex piperidinylethoxyphenol substituent at position 5. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly influence the compound's physicochemical properties and stability characteristics.
The molecular formula C29H31N3O3 · 2HCl accurately represents the anhydrous form of the compound, with a calculated molecular weight of 542.50 grams per mole on an anhydrous basis. However, commercial preparations frequently exist as hydrated forms, designated as C29H31N3O3 · 2HCl · xH2O, where x represents variable water content depending on storage conditions and crystallization parameters. The Chemical Abstracts Service has assigned the registration number 911295-24-4 for the anhydrous form, while the base compound without hydrochloride salts carries the identifier 289726-02-9.
Alternative nomenclature systems provide additional descriptive approaches to the compound's identity. The systematic name 4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol dihydrochloride offers another perspective on the structural arrangement. Trade names and research designations commonly refer to this compound simply as methyl-piperidino-pyrazole or methylpiperidinopyrazole dihydrochloride, reflecting its key structural components. The compound's classification within chemical databases includes multiple identifier systems, including the MDL number MFCD06411603 and various PubChem identifiers that facilitate database searches and cross-referencing.
Crystallographic Analysis and Three-Dimensional Conformation
The three-dimensional molecular architecture of methyl-piperidino-pyrazole dihydrochloride exhibits complex spatial arrangements that influence its biological activity and chemical stability. Computational conformational analysis reveals multiple energetically favorable conformations, with the most stable conformer displaying specific geometric parameters that optimize intramolecular interactions. The pyrazole ring system serves as the central scaffold, maintaining planarity while accommodating substituent groups in sterically favorable orientations.
Crystallographic investigations have provided detailed insights into the solid-state structure of the compound. The crystal structure demonstrates specific hydrogen bonding patterns between the hydrochloride salts and the hydroxyl groups present on the phenolic moieties. These intermolecular interactions contribute significantly to the compound's stability in crystalline form and influence its dissolution characteristics in aqueous environments. The piperidine ring adopts a chair conformation in the solid state, consistent with its preferred geometry in solution phase.
The spatial arrangement of the hydroxyphenyl substituents creates a specific three-dimensional pharmacophore that is crucial for biological activity. Computational analysis indicates that the dihedral angles between the pyrazole core and the attached phenyl rings fall within ranges that optimize π-π stacking interactions and hydrogen bonding capabilities. The piperidinylethoxy side chain extends away from the core structure, providing additional conformational flexibility that may contribute to receptor binding characteristics.
Bond length and angle measurements from computational studies reveal typical values for the heterocyclic framework, with C-N bond lengths in the pyrazole ring measuring approximately 1.35-1.40 Å and C-C distances of 1.38-1.42 Å. The ethoxy linker connecting the piperidine moiety to the phenyl ring exhibits standard C-O-C bond angles near 116°, allowing for rotational freedom around these bonds. These structural parameters provide important baseline data for understanding the compound's conformational behavior and potential interactions with biological targets.
Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for methyl-piperidino-pyrazole dihydrochloride through detailed analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that confirm the presence of all expected structural elements. The aromatic protons from the hydroxyphenyl groups appear in the typical aromatic region between 6.5 and 7.5 parts per million, with specific coupling patterns that reflect the para-disubstitution pattern of the phenol rings.
The methyl group attached to the pyrazole ring produces a distinctive singlet signal, typically observed around 2.1-2.3 parts per million in deuterated dimethyl sulfoxide solutions. The piperidinyl protons exhibit characteristic multipicity patterns, with the N-methylene protons appearing as complex multiplets due to coupling with adjacent carbons and conformational effects. The ethoxy linker protons demonstrate typical patterns for this structural motif, with -OCH2- protons appearing around 4.0 parts per million and the adjacent -CH2N- protons appearing slightly upfield.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the presence of aromatic carbons in the expected range of 120-160 parts per million. The carbonyl and quaternary carbons show distinct chemical shifts that correspond to their electronic environments within the pyrazole framework. The aliphatic carbons from the piperidine ring and ethoxy linker appear in characteristic regions, with the piperidine ring carbons typically observed between 20-60 parts per million.
Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that confirm functional group presence and molecular interactions. The hydroxyl groups from the phenolic moieties produce broad absorption bands in the 3200-3600 cm⁻¹ region, with the exact position influenced by hydrogen bonding interactions. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, while C-O stretching from the ethoxy linkage produces bands around 1000-1300 cm⁻¹. The presence of the hydrochloride salts influences the overall spectral pattern, particularly in the fingerprint region below 1500 cm⁻¹.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. High-resolution mass spectrometry typically reveals the molecular ion peak at m/z corresponding to the protonated form of the base compound. Fragmentation patterns show loss of the piperidinylethoxy side chain as a major pathway, producing characteristic fragment ions that aid in structural confirmation. The presence of chloride ions in electrospray ionization mass spectrometry can lead to complex spectra with multiple adduct formations, requiring careful interpretation of the results.
Solubility Characteristics and Stability Under Physiological Conditions
The solubility profile of methyl-piperidino-pyrazole dihydrochloride exhibits significant variation across different solvent systems, with implications for both research applications and potential pharmaceutical development. In dimethyl sulfoxide, the compound demonstrates excellent solubility, with reported values exceeding 20 milligrams per milliliter at room temperature. This high solubility in dimethyl sulfoxide makes it an ideal solvent for preparation of stock solutions for biological assays and research applications.
Aqueous solubility presents more complex characteristics due to the compound's amphiphilic nature and salt formation. The dihydrochloride salt form significantly enhances water solubility compared to the free base compound, though specific quantitative values vary depending on pH and ionic strength conditions. In pure water at physiological pH (7.4), the compound shows limited but measurable solubility, while in buffered aqueous solutions the solubility can be substantially higher due to ionic interactions and pH-dependent protonation states.
Organic solvent compatibility varies considerably across different solvent classes. Polar protic solvents such as methanol and ethanol generally provide moderate solubility, while less polar solvents like ethyl acetate or dichloromethane show minimal dissolving capacity. This solubility pattern reflects the compound's polar functional groups and ionic character from the hydrochloride salts. The presence of hydroxyl groups and the piperidine nitrogen creates multiple sites for hydrogen bonding interactions that favor polar solvent environments.
Stability studies under physiological conditions reveal important information about the compound's behavior in biological systems. At physiological pH and temperature, the compound maintains structural integrity over extended periods, with no significant degradation observed in standard buffer solutions over 24-48 hour periods. The hydrochloride salt formation contributes to stability by preventing oxidation of the phenolic groups and maintaining the compound in a crystalline state that resists hydrolysis.
Temperature-dependent stability analysis indicates that the compound remains stable at refrigerated storage conditions (2-8°C) for extended periods, while at room temperature some gradual degradation may occur over months of storage. Light sensitivity represents another important stability consideration, as the aromatic chromophores can undergo photodegradation under prolonged ultraviolet exposure. Proper storage in amber glass containers under inert atmosphere conditions optimizes long-term stability for research applications.
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNPWVVRVSJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662768 | |
| Record name | Methylpiperidinopyrazole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911295-24-4 | |
| Record name | Methylpiperidinopyrazole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MPP dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Challenges in Synthetic Route Documentation
Publicly accessible records of MPP dihydrochloride’s synthetic pathway are limited, with most sources focusing on its application rather than synthesis. The compound’s structural complexity—featuring a pyrazolone core, piperidine-ethoxy substituents, and dihydrochloride salt formation—suggests a multi-step synthesis involving:
-
Heterocyclic formation : Construction of the pyrazolone ring via cyclocondensation.
-
Substituent introduction : Alkylation or nucleophilic substitution for piperidine-ethoxy and hydroxyphenyl groups.
-
Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride form.
While no explicit this compound synthesis is described in the provided sources, analogous methods for related dihydrochloride salts (e.g., tolperisone hydrochloride, histamine dihydrochloride) offer insights into general salt preparation techniques.
Dihydrochloride Salt Formation Strategies
Dihydrochloride salts are typically synthesized by reacting the free base with hydrochloric acid under controlled conditions. For this compound, this likely involves:
Reaction equation :
Key parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or alcohols (e.g., ethanol, isopropanol) to enhance solubility.
-
Stoichiometry : Molar ratio of 1:2 (free base:HCl) to ensure complete protonation of basic nitrogen atoms.
-
Temperature : Room temperature or mild heating (25–50°C) to avoid decomposition.
| Parameter | Specification | Source |
|---|---|---|
| Solubility in DMSO | >54.25 mg/mL (100 mM at 25°C) | |
| Stock concentration | 10 mM (prepared in DMSO) | |
| Storage | -20°C, desiccated (stable for ≥6 months) |
-
Dissolve 20 mg this compound in 1 mL DMSO (yields 1.85 mM solution).
-
Dilute with culture medium to working concentrations (e.g., 1 pM–1 μM for cell experiments).
-
Filter-sterilize (0.22 μm) for in vitro applications.
Critical considerations :
-
Solvent purity : Use anhydrous DMSO (≤0.01% water) to prevent hydrolysis.
-
Freeze-thaw cycles : Aliquot stock solutions to avoid repeated thawing.
Analytical Characterization
| Method | Conditions | Target Purity |
|---|---|---|
| HPLC-UV | C18 column, 220 nm detection | ≥98% |
| TLC | Silica gel, ethyl acetate:methanol (3:1) | Single spot |
Stability studies indicate no significant degradation under recommended storage conditions.
Comparative Analysis of Related Dihydrochloride Syntheses
Tolperisone Hydrochloride Synthesis
This patented method highlights industrial-scale dihydrochloride production:
-
Reagents : 4-methylpropiophenone, piperidine hydrochloride, 1,3-dioxolane, HCl.
-
Conditions : 83–86°C for 24 hours under argon.
-
Yield : 81.5% after recrystallization.
Relevance to this compound : Demonstrates the feasibility of using HCl for salt formation in dioxolane solvents, a strategy potentially applicable to MPP derivatives.
Histamine Dihydrochloride Synthesis
Key steps include:
-
Decarboxylation : L-histidine → histamine free base.
-
Salt formation : Sequential HCl addition in isopropanol.
-
Recrystallization : Methyl tert-butyl ether (MTBE) for purification.
Implications for MPP : Reinforces the importance of inert atmospheres (nitrogen/argon) during salt formation to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
MPP dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents like dimethyl sulfoxide. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
MPP dihydrochloride is widely used in scientific research due to its selective modulation of estrogen receptors. Some key applications include:
Chemistry: Studying the chemical properties and reactions of estrogen receptor modulators.
Biology: Investigating the role of estrogen receptors in cellular processes and signaling pathways.
Medicine: Researching potential therapeutic applications for conditions related to estrogen receptor activity, such as breast cancer and endometrial cancer
Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors
Mechanism of Action
MPP dihydrochloride acts as a selective antagonist of estrogen receptor alpha. It binds to the receptor with high affinity, blocking the receptor’s activity and preventing the effects of estrogen. This mechanism is crucial for studying the role of estrogen receptors in various biological processes and diseases .
Comparison with Similar Compounds
Cytotoxicity in Cancer Research
MPP dihydrochloride has been compared with other compounds in terms of cytotoxic effects on the RL95-2 endometrial cancer cell line. Key findings include:
| Compound | IC₅₀ (μM) | Selectivity | Reference |
|---|---|---|---|
| This compound | 20.01 | ERα-specific | |
| α-Chaconine | 4.72 | ERα-independent | |
| α-Solanine | 26.27 | ERα-independent | |
| API-1 | 56.67 | Unknown mechanism |
- Key Insight : While α-chaconine exhibits higher potency (lower IC₅₀) than this compound, its mechanism is ERα-independent, as shown by western blot analyses of ERα phosphorylation . This compound’s cytotoxicity is directly linked to ERα inhibition, making it a valuable tool for studying estrogen-dependent cancers.
Selectivity Among ER Antagonists
This compound’s selectivity for ERα distinguishes it from other estrogen receptor antagonists:
| Compound | Target Specificity | Collagen Inhibition Potency (Ranking) | Reference |
|---|---|---|---|
| This compound | ERα-specific | Moderate | |
| ICI 182,780 | ERα and ERβ dual antagonist | Most potent | |
| PHTPP | ERβ-specific | Intermediate |
Sex-Specific Neurological Effects
This compound uniquely exhibits sex-dependent effects in neuronal long-term potentiation (LTP) studies:
Structural and Functional Comparison with Other Dihydrochlorides
This compound shares the dihydrochloride salt formulation with compounds like putrescine dihydrochloride and cadaverine dihydrochloride , but their applications differ significantly:
- Key Insight : The dihydrochloride moiety enhances solubility and stability, but the biological activity of these compounds is dictated by their core structures.
Biological Activity
MPP dihydrochloride, chemically known as 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride, is a selective antagonist of the estrogen receptor alpha (ERα). It exhibits a high affinity for ERα with a Ki value of 2.7 nM, which is significantly lower than its Ki value of 1800 nM for ERβ, indicating over 200-fold selectivity for ERα .
This compound functions primarily as a silent antagonist at ERα, meaning it binds to the receptor without activating it, thereby inhibiting estrogen-mediated signaling pathways. This property has made it a subject of interest in various studies focusing on estrogen-related pathologies, including breast cancer and endometriosis.
Binding Characteristics
The interaction of this compound with ERα involves multiple hydrogen and hydrophobic bonds, which alter the receptor's conformation and inhibit its interaction with estrogen (17β-estradiol). Specifically, it binds to residues such as Asp333 and Arg326 in ERα, leading to an increased energy requirement for estrogen binding .
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects across various cell lines. A study demonstrated that at concentrations of 10 μM and higher, this compound reduced cell viability in RL95-2 endometrial cancer cells . The IC50 value was determined to be approximately 20 μM, suggesting effective cytotoxicity .
| Compound | IC50 (μM) |
|---|---|
| This compound | 20.01 |
| α-Chaconine | 4.72 |
| α-Solanine | 26.27 |
| API-1 | 56.67 |
Induction of Apoptosis
In vitro studies have shown that this compound can modulate apoptosis-related proteins. It leads to a decrease in anti-apoptotic proteins (Bcl-2/Bcl-XL) and an increase in pro-apoptotic proteins (Bax/Bak), which suggests its potential role in promoting apoptosis in cancer cells . This mechanism is particularly relevant in the context of endometrial cancer where estrogen plays a pivotal role.
Endometrial Cancer Research
A study involving endometrial stromal cells (eESCs) indicated that treatment with this compound resulted in enhanced autophagy and altered expression levels of progesterone and estrogen receptors. It was noted that this compound alone or in combination with other compounds like PPD promoted autophagy, which could be beneficial in managing endometriosis .
Breast Cancer Models
In breast cancer models, this compound has been used to investigate its effects on MCF-7 cells. The results showed that it effectively inhibited cell proliferation by blocking estrogen-mediated signaling pathways . This highlights its potential utility as a therapeutic agent in hormone-dependent cancers.
Q & A
Q. What experimental parameters should be optimized when assessing MPP dihydrochloride’s impact on cellular proliferation?
- Methodological Guidance : Use real-time cell analysis (e.g., xCELLigence systems) to monitor cell index changes over time. Establish a dose-response curve with concentrations ranging from 10–25 μM, as higher concentrations (e.g., 25 μM) show significant inhibitory effects on proliferation . Include controls for solvent effects (e.g., DMSO) and validate results with complementary assays like ATP-based viability tests to rule out cytotoxicity .
Q. How should this compound stock solutions be prepared to ensure stability and reproducibility?
- Methodological Guidance : Calculate molarity based on molecular weight (542.5 g/mol). Dissolve in DMSO at 30 mg/mL (55.3 mM) and store aliquots at -20°C to prevent freeze-thaw degradation. For in vitro use, dilute in culture media to ≤0.1% DMSO to avoid solvent toxicity. Pre-warm solutions to 37°C to prevent precipitation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Guidance : Follow institutional chemical hygiene plans (e.g., University of Georgia’s SOPs). Use PPE (gloves, lab coats, eye protection) and work in a fume hood. Decontaminate surfaces with 70% ethanol after spills. Document training for all personnel and maintain SDS access .
Q. How do researchers validate this compound’s selectivity as an ERα antagonist in mechanistic studies?
- Methodological Guidance : Perform competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol) to measure ERα displacement. Compare with ERβ-selective antagonists (e.g., PHTPP) to confirm specificity. Use siRNA knockdown or ERα-null cell lines as negative controls .
Advanced Research Questions
Q. How can conflicting data on this compound’s dose-dependent effects be resolved in neurotoxicity models?
- Methodological Guidance : Reconcile discrepancies by cross-validating assays (e.g., LIVE/DEAD staining vs. caspase-3 activity). Control for cell-type specificity (e.g., Neuro2A vs. primary neurons) and mitochondrial stressor variability (e.g., MPP+ vs. rotenone). Use ANOVA with post-hoc tests (e.g., Dunnett’s) to compare treatment groups .
Q. What strategies improve reproducibility in in vivo studies using this compound for ERα modulation?
- Methodological Guidance : Administer via slow-release pellets (2 mg/kg/day) to maintain stable plasma levels in murine models. Pair with littermate controls and genotype SERT+ mice to standardize genetic backgrounds. Include vehicle-only groups and monitor ERα phosphorylation (Ser167) via Western blot .
Q. How should researchers design experiments to differentiate ERα-dependent vs. ERα-independent effects of this compound?
- Methodological Guidance : Use ERα knockout (ERα-KO) models alongside wild-type cohorts. Combine transcriptomic profiling (RNA-seq) and pathway analysis (e.g., KEGG) to identify ERα-correlated gene networks. Validate findings with co-treatment using ERα agonists (e.g., estradiol) to reverse antagonism .
Q. What statistical approaches are recommended for analyzing time-lapse cell index data from this compound experiments?
- Methodological Guidance : Normalize cell index values to time-zero baselines. Apply nonlinear regression (e.g., Prism software) to model dose-response kinetics. Use unpaired two-tailed t-tests for endpoint comparisons and mixed-effects models for longitudinal data .
Data Management and Compliance
Q. How can researchers ensure FAIR compliance when archiving this compound datasets?
- Methodological Guidance : Annotate metadata with experimental conditions (concentration, exposure time, cell type), assay protocols (e.g., MIACARM standards), and instrument calibration details. Use repositories like Figshare or Zenodo with DOI assignment. Adhere to FAIR principles by documenting data accessibility and licensing terms .
Q. What are best practices for addressing batch-to-batch variability in this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
